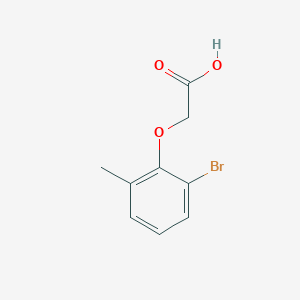

2-(2-Bromo-6-methylphenoxy)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Bromo-6-methylphenoxy)acetic acid is an organic compound with the molecular formula C₉H₉BrO₃ It is characterized by the presence of a bromine atom and a methyl group attached to a phenoxyacetic acid structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-methylphenoxy)acetic acid typically involves the bromination of 2-methylphenol followed by etherification and subsequent carboxylation. The general steps are as follows:

Bromination: 2-Methylphenol is treated with bromine in the presence of a suitable catalyst to yield 2-bromo-6-methylphenol.

Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Bromo-6-methylphenoxy)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or borane in anhydrous conditions.

Major Products Formed

Substitution: Formation of 2-(2-substituted-6-methylphenoxy)acetic acid derivatives.

Oxidation: Formation of 2-(2-bromo-6-carboxyphenoxy)acetic acid.

Reduction: Formation of 2-(2-bromo-6-methylphenoxy)ethanol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-Bromo-6-methylphenoxy)acetic acid may exhibit antimicrobial properties. The phenoxyacetic acid derivatives are often investigated for their ability to inhibit bacterial growth, making them candidates for developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects

Studies have shown that phenoxyacetic acids can influence inflammatory pathways. For instance, related compounds have demonstrated significant inhibition of cyclooxygenase enzymes, suggesting that this compound could be explored for its anti-inflammatory potential .

Agricultural Applications

Herbicide Development

Phenoxyacetic acids are commonly utilized in the development of herbicides due to their ability to mimic plant hormones (auxins). This mechanism allows them to regulate plant growth processes, making them effective in controlling weed populations. Research into the structure-activity relationship of these compounds may lead to the design of more selective herbicides with reduced environmental impact .

Pesticide Formulations

The compound's potential as a building block for synthesizing novel agrochemicals is noteworthy. Its reactivity can be harnessed to create formulations that target specific pests while minimizing harm to non-target organisms .

Environmental Science

Biodegradation Studies

Given the increasing concern over environmental pollutants, research into the biodegradability of halogenated compounds like this compound is essential. Understanding how such compounds degrade in soil and water can inform regulatory decisions and remediation strategies .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- A study investigating the anti-inflammatory effects of phenoxyacetic acids found that certain derivatives significantly reduced markers of inflammation in animal models, suggesting that structural modifications could enhance therapeutic efficacy .

- Another research effort focused on the herbicidal properties of phenoxy derivatives demonstrated effective weed control in agricultural settings, highlighting their potential utility in crop management strategies .

Mecanismo De Acción

The mechanism of action of 2-(2-Bromo-6-methylphenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and phenoxyacetic acid moiety can influence its binding affinity and specificity towards molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-Chloro-6-methylphenoxy)acetic acid

- 2-(2-Fluoro-6-methylphenoxy)acetic acid

- 2-(2-Iodo-6-methylphenoxy)acetic acid

Uniqueness

2-(2-Bromo-6-methylphenoxy)acetic acid is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior and interactions with other molecules.

Actividad Biológica

2-(2-Bromo-6-methylphenoxy)acetic acid is a compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article delves into its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and environmental implications.

Chemical Structure and Properties

The chemical formula for this compound is C9H9BrO2. The structure features a brominated aromatic ring, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In a study where various derivatives were synthesized and tested, this compound demonstrated effectiveness against a range of bacterial strains. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

Cytotoxic Effects

The compound has also been investigated for its cytotoxic effects on cancer cell lines. It was found to inhibit cell proliferation in several types of cancer cells, suggesting potential as an anticancer agent. The cytotoxicity may be attributed to its ability to induce apoptosis, as evidenced by increased levels of caspase-3 activity in treated cells .

The biological activity of this compound can be linked to its interaction with cellular signaling pathways. Specifically, studies show that it may influence the mitotic spindle assembly, thereby affecting cell division processes .

Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Antimicrobial efficacy against Gram-positive and Gram-negative bacteria | Synthesis of derivatives and antimicrobial testing |

| Study 2 | Induction of apoptosis in cancer cell lines | Cell viability assays and caspase activity measurements |

| Study 3 | Interaction with mitotic spindle assembly | Microscopy and molecular assays |

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a significant reduction in bacterial growth when treated with varying concentrations of the compound. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

- Cytotoxicity in Cancer Research : In a controlled laboratory setting, the compound was administered to human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure.

Environmental Implications

The environmental impact of this compound has also been considered. As a phenoxyacetic acid derivative, it may pose risks to aquatic ecosystems if released into waterways. Toxicological assessments indicate that it has the potential for bioaccumulation, which raises concerns about its long-term ecological effects .

Propiedades

IUPAC Name |

2-(2-bromo-6-methylphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-6-3-2-4-7(10)9(6)13-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWCONUJYMXFPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.